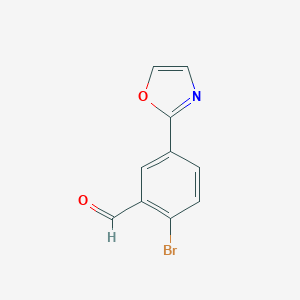
1-(2,3-Dihydropyrrol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionyl-2-pyrroline is an organic compound with the molecular formula C7H11NO. It is known for its distinctive aroma, often described as a roasted or popcorn-like scent. This compound is a derivative of pyrroline and is structurally characterized by a propionyl group attached to the nitrogen atom of the pyrroline ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propionyl-2-pyrroline can be synthesized through various methods. One common approach involves the reaction of Boc-proline with a suitable reagent to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of 1-Propionyl-2-pyrroline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propionyl-2-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the propionyl group and the pyrroline ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Propionyl-2-pyrroline, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form reduced derivatives.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1-Propionyl-2-pyrroline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Propionyl-2-pyrroline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aroma is primarily due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Acetyl-1-pyrroline: Known for its similar aroma, often found in baked goods and certain types of rice.
2-Propionyl-1-pyrroline: Another structural isomer with comparable properties and applications.
Uniqueness: 1-Propionyl-2-pyrroline stands out due to its specific structural configuration and the unique combination of the propionyl group with the pyrroline ring. This configuration imparts distinct chemical and sensory properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
185958-72-9 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
Clé InChI |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
SMILES canonique |
CCC(=O)N1CCC=C1 |
Synonymes |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B60622.png)


![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)






